N-(4-carbamoylphenyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(4-carbamoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c18-15(21)13-6-8-14(9-7-13)20-17(23)16(22)19-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H2,18,21)(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLZYDIRXFCASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-carbamoylphenyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a synthetic compound with potential biological activities that have been explored in various scientific studies. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C17H24N2O
- Molecular Weight: 288.39 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may exhibit:
- Anti-inflammatory effects: By inhibiting enzymes associated with inflammatory pathways.
- Anticancer properties: Potentially inducing apoptosis in cancer cells through modulation of signaling pathways.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
1. Anti-inflammatory Activity
A study demonstrated that this compound significantly reduced inflammation in a murine model of arthritis. The compound was shown to lower levels of pro-inflammatory cytokines and inhibit COX activity, leading to decreased joint swelling and pain.
2. Anticancer Effects
In vitro assays evaluated the cytotoxic effects of the compound against several cancer cell lines. Results indicated that it had an IC50 value of approximately 42 µM against MCF-7 breast cancer cells, suggesting moderate potency. Mechanistic studies revealed that the compound triggers apoptosis via the intrinsic pathway, as evidenced by increased caspase activity and mitochondrial depolarization.
3. Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth at concentrations ranging from 50 to 100 µg/mL, highlighting its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Ethanediamide derivatives are widely studied for their pharmacological properties. Below is a detailed comparison of the target compound with structurally analogous molecules:
Structural Analogues and Substituent Effects
Key Observations :
- The 4-carbamoylphenyl group distinguishes it from halogenated aryl derivatives (e.g., Compound 273), reducing electrophilicity and toxicity risks .
Analysis :
- QOD’s higher affinity (-10.4 kcal/mol) may arise from its tetrahydroquinoline group, which aligns with hydrophobic pockets in falcipain-2 .
- The target compound’s moderate estimated score (-9.2 kcal/mol) suggests room for optimization, e.g., introducing halogen atoms to mimic Compound 273’s strategy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-carbamoylphenyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide, and how do reaction conditions influence yield?
- Methodological Answer : A multi-step synthesis involving amidation and cyclohexene derivatization is typically employed. Key steps include:
- Step 1 : Coupling of 4-carbamoylphenylamine with ethanedioyl chloride under anhydrous conditions (e.g., THF, 0–5°C).
- Step 2 : Reaction of the intermediate with 2-(cyclohex-1-en-1-yl)ethylamine using a carbodiimide coupling agent (e.g., EDC/HOBt) in DMF .
- Optimization : Yields improve with strict moisture control and stoichiometric ratios (1:1.2 for amine:acyl chloride). Side products (e.g., dimerization) are minimized by slow reagent addition.
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR : and NMR confirm amide bond formation (δ ~8.5 ppm for NH) and cyclohexene protons (δ 5.5–6.0 ppm). signals at ~170 ppm verify carbonyl groups .
- FT-IR : Peaks at ~1650 cm (amide I) and ~1550 cm (amide II) confirm secondary amide bonds .
- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclohexene moiety .
Q. How can researchers assess the purity of this compound, and what are common impurities?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention time and UV absorption (λ = 254 nm) identify the main peak. Impurities include unreacted amines or dimerized byproducts .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] and detects fragments (e.g., loss of cyclohexenyl group) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Studies : Compare IC values across cell lines (e.g., cancer vs. bacterial models). For example, low cytotoxicity in HEK293 cells (IC > 100 µM) vs. potent antibacterial activity (MIC = 5 µM) suggests selective targeting .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify pathway-specific effects (e.g., ROS induction in bacteria vs. apoptosis in cancer cells) .
Q. How does the cyclohexene substituent influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Calculations : The cyclohexene group increases hydrophobicity (predicted LogP ~2.8), enhancing membrane permeability but reducing aqueous solubility.
- Metabolic Stability : Incubate with liver microsomes; LC-MS identifies oxidative metabolites (e.g., epoxidation of the cyclohexene ring) .
Q. What computational methods predict binding affinities to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein structures (PDB IDs: e.g., 6COX for cyclooxygenase). The carbamoylphenyl group shows hydrogen bonding with catalytic residues .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and free energy calculations (MM/PBSA) .
Q. How can researchers optimize the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Test degradation in buffers (pH 1–10) at 37°C. Amide bonds are stable at pH 4–7 but hydrolyze under acidic/alkaline conditions.
- Formulation Strategies : Encapsulation in PEGylated liposomes improves plasma half-life from 2 to 12 hours in murine models .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC, Hill slope, and R.
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test) to identify significant differences in potency .
Q. How should researchers design experiments to explore structure-activity relationships (SAR) of analogs?
- Methodological Answer :
- Fragment Replacement : Synthesize analogs with modified carbamoyl groups (e.g., methylcarbamoyl) or cyclohexene replacements (e.g., cyclopentene).
- DoE (Design of Experiments) : Use factorial designs to evaluate substituent effects on solubility and potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
